6-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of pyridine and fused pyridine derivatives, highlighting the reactivity of related compounds towards the creation of isoquinoline and pyrazolo-pyridine derivatives among others. For example, Al-Issa (2012) described the synthesis of a series of pyridine carbonitriles through various chemical reactions, leading to compounds with potential for further application in chemical and pharmaceutical research (Al-Issa, 2012). Similarly, Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing pyrazolo[3,4-b][1,8]naphthyridines, showcasing the versatility of these compounds in creating complex heterocyclic structures (Aly, 2006).
Applications in Material Science
Some derivatives of pyrazolo-pyridine compounds have been investigated for their potential as corrosion inhibitors, indicating their usefulness in material science. For instance, Dandia et al. (2013) synthesized pyrazolopyridine derivatives and evaluated their efficacy in inhibiting corrosion of mild steel in acidic conditions, demonstrating the application of these compounds beyond pharmaceuticals (Dandia et al., 2013).
Optical and Electronic Properties
El-Menyawy et al. (2019) investigated pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups for their thermal stability and optical properties, suggesting their potential in the development of electronic devices (El-Menyawy et al., 2019). This highlights the broad applicability of these compounds in creating materials with specific electronic and optical characteristics.
Safety and Hazards
Properties
IUPAC Name |
6-(5-methyl-1-phenylpyrazole-4-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(11-22-25(13)16-5-3-2-4-6-16)20(27)24-8-7-18-15(12-24)9-14(10-21)19(26)23-18/h2-6,9,11H,7-8,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMHKAMHGVDYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.